molecular formula C11H11ClN2 B12611616 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-

Cat. No.: B12611616
M. Wt: 206.67 g/mol
InChI Key: VXKATCHNTQKANV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom, a cyclopropyl group, and a methyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- can be compared with other similar compounds in the pyrrolopyridine family:

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine, cyclopropyl, and methyl substituents. It serves as a fundamental scaffold for the synthesis of various derivatives.

    6-Chloro-1H-pyrrolo[3,2-b]pyridine: A closely related compound with a similar structure but differing in the position of the chlorine atom and the absence of the cyclopropyl and methyl groups.

    1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde:

The unique combination of substituents in 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

6-chloro-1-cyclopropyl-3-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN2/c1-7-6-14(8-2-3-8)11-9(7)4-5-10(12)13-11/h4-6,8H,2-3H2,1H3

InChI Key

VXKATCHNTQKANV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=N2)Cl)C3CC3

Origin of Product

United States

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